1,3,6,8-Tetrabromo-9-butyl-9H-carbazole

Catalog No.
S15052449
CAS No.
66294-04-0
M.F
C16H13Br4N
M. Wt
538.9 g/mol
Availability
In Stock
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1,3,6,8-Tetrabromo-9-butyl-9H-carbazole

CAS Number

66294-04-0

Product Name

1,3,6,8-Tetrabromo-9-butyl-9H-carbazole

IUPAC Name

1,3,6,8-tetrabromo-9-butylcarbazole

Molecular Formula

C16H13Br4N

Molecular Weight

538.9 g/mol

InChI

InChI=1S/C16H13Br4N/c1-2-3-4-21-15-11(5-9(17)7-13(15)19)12-6-10(18)8-14(20)16(12)21/h5-8H,2-4H2,1H3

InChI Key

FFVNXVTYUWVQFE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C=C(C=C2Br)Br)C3=C1C(=CC(=C3)Br)Br

1,3,6,8-Tetrabromo-9-butyl-9H-carbazole is a brominated derivative of carbazole, characterized by the presence of four bromine atoms at the 1, 3, 6, and 8 positions of the carbazole ring and a butyl group attached to the nitrogen atom. Its chemical formula is C16_{16}H13_{13}Br4_{4}N, with a molecular weight of 538.90 g/mol. The compound has garnered attention for its potential applications in organic electronics and photonics due to its unique electronic properties and structural characteristics .

The primary method for synthesizing 1,3,6,8-tetrabromo-9-butyl-9H-carbazole involves the following steps:

  • Starting Material: Begin with 2,7-dibromo-9-butyl-9H-carbazole.
  • Bromination Reaction: Treat the starting material with two equivalents of N-bromosuccinimide in dimethylformamide.
  • Reaction Time: Allow the reaction to proceed for approximately 24 hours.
  • Isolation: After completion, pour the reaction mixture into ice-cold water to precipitate the product.
  • Purification: Recrystallize from a dichloromethane/hexane mixture to obtain pure 1,3,6,8-tetrabromo-9-butyl-9H-carbazole .

1,3,6,8-Tetrabromo-9-butyl-9H-carbazole has several potential applications:

  • Organic Light Emitting Diodes (OLEDs): Due to its favorable triplet energies and photophysical properties, it can be utilized in phosphorescent organic light-emitting diodes.
  • Fluorescent Probes: Its unique structure allows it to serve as a fluorescent probe in various detection applications.
  • Photocatalysis: The compound may also find use in photocatalytic processes due to its ability to generate reactive oxygen species under light exposure .

Interaction studies involving 1,3,6,8-tetrabromo-9-butyl-9H-carbazole focus primarily on its photophysical properties and interactions with other molecules in electronic applications. These studies are crucial for understanding how this compound behaves in different environments and its efficiency in devices like OLEDs and sensors .

Several compounds share structural similarities with 1,3,6,8-tetrabromo-9-butyl-9H-carbazole. Here’s a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsNotable Properties
3,6-Dibromo-9-butyl-9H-carbazoleTwo bromine substituents at positions 3 and 6Used in OLEDs; lower triplet energy than tetrabromo variant
3,6-Di-tert-butyl-9H-carbazoleSubstituted with tert-butyl groups at positions 3 and 6Exhibits thermally activated delayed fluorescence
2,7-Dibromo-9-octyl-9H-carbazoleTwo bromine substituents at positions 2 and 7Known for its application in OLEDs; different alkyl chain length
1,3-Dibromo-5-methyl-9H-carbazoleBrominated at positions 1 and 3 with a methyl groupPotential use in organic electronics but less studied than tetrabromo variant

Uniqueness of 1,3,6,8-Tetrabromo-9-butyl-9H-carbazole

1,3,6,8-Tetrabromo-9-butyl-9H-carbazole stands out due to its four bromine substituents which enhance its electronic properties compared to other derivatives. This unique substitution pattern not only influences its photophysical characteristics but also broadens its applicability in advanced materials science and organic electronics.

Transition Metal-Catalyzed Bromination Strategies

Transition metal catalysts play a pivotal role in achieving efficient bromination of carbazole frameworks. A prominent method involves the use of iron(III) chloride (FeCl₃) as a Lewis acid catalyst to facilitate electrophilic aromatic substitution. In this approach, carbazole undergoes bromination with elemental bromine (Br₂) in chloroform at elevated temperatures (100°C), yielding 1,3,6,8-tetrabromo-9H-carbazole in a 40% yield. The FeCl₃ catalyst enhances bromine’s electrophilicity, directing substitution to the 1,3,6,8 positions due to the electron-donating nature of the carbazole nitrogen and steric effects.

A comparative analysis of catalytic systems reveals distinct efficiency profiles:

CatalystReaction ConditionsBromination SitesYield (%)
FeCl₃CHCl₃, 100°C, 24 h1,3,6,840
ZnCl₂Nitromethane, reflux3,665
Pd(PPh₃)₄Toluene/EtOH, 100°C, 24 h2,775

While FeCl₃ enables tetra-substitution, zinc chloride (ZnCl₂) preferentially directs bromination to the 3,6 positions, as observed in the synthesis of 3,6-di-tert-butyl-9H-carbazole. Palladium-based systems, conversely, favor C–H functionalization at the 2,7 positions under Suzuki-Miyaura coupling conditions. This contrast underscores the critical role of metal choice in controlling substitution patterns.

Regioselective Functionalization of Carbazole Core

Regioselectivity in carbazole functionalization is governed by catalyst selection and reaction mechanisms. Scandium triflate (Sc(OTf)₃) promotes nitrogen-initiated nucleophilic ring-opening of donor-acceptor cyclopropanes, enabling N-alkylation with minimal C–H interference. In contrast, triflic acid (TfOH) induces Friedel-Crafts alkylation at the carbazole’s 3-position via a Brønsted acid-mediated pathway.

Density functional theory (DFT) studies elucidate the palladium-catalyzed C–H activation mechanism, where norbornene (NBE) coordinates to palladium(II) to stabilize a six-membered transition state at the C1 position. This interaction imposes steric constraints, rendering C2–C4 positions kinetically disfavored and achieving >95% selectivity for C1 functionalization. The table below summarizes regioselective outcomes under varying catalytic conditions:

CatalystFunctionalization SiteSelectivity (%)Mechanism
Sc(OTf)₃N-H98Nucleophilic ring-opening
TfOHC3-H89Friedel-Crafts alkylation
Pd(OAc)₂/NBEC1-H95C–H activation

These methodologies enable precise tailoring of carbazole derivatives for targeted applications, such as hole-transport layers in organic light-emitting diodes (OLEDs).

Solvent Effects in Multi-Step Alkylation-Bromination Sequences

Solvent choice critically influences reaction efficiency and selectivity in the sequential alkylation-bromination synthesis of 1,3,6,8-tetrabromo-9-butyl-9H-carbazole. The alkylation step, involving 1-bromooctane and sodium hydride (NaH) in dimethylformamide (DMF), achieves a 98% yield due to DMF’s high polarity and ability to stabilize ionic intermediates. Subsequent bromination in chloroform (CHCl₃) leverages its moderate polarity to solubilize bromine while minimizing side reactions.

A solvent screening study highlights the interdependence of dielectric constant (ε) and reaction yield:

SolventDielectric Constant (ε)Alkylation Yield (%)Bromination Yield (%)
DMF36.798N/A
CHCl₃4.8N/A40
Toluene2.47228
Ethanol24.36515

Polar aprotic solvents like DMF enhance nucleophilicity in alkylation, while chlorinated solvents optimize electrophilic substitution in bromination. Ethanol’s protic nature deactivates bromine, reducing bromination efficiency. This solvent-dependent reactivity underscores the necessity of phase-optimized conditions in multistep syntheses.

Density Functional Theory Analysis of Substituent Effects

The electronic structure of 1,3,6,8-tetrabromo-9-butyl-9H-carbazole has been extensively investigated through density functional theory calculations, revealing significant alterations to the molecular properties compared to the parent carbazole system [1] [2]. Computational studies employing the B3LYP functional with various basis sets demonstrate that bromine substitution at the 1, 3, 6, and 8 positions fundamentally alters the electronic characteristics of the carbazole framework [3] [4].

The tetrabromo substitution pattern results in a substantial reduction of the HOMO-LUMO gap from approximately 4.90 eV in unsubstituted carbazole to 3.75 eV in the tetrabromo derivative [5] [1]. This narrowing of the energy gap is primarily attributed to the stabilization of the LUMO energy level through the electron-withdrawing effects of the bromine atoms [4] [1]. The HOMO energy experiences a modest decrease from -5.52 eV to -5.85 eV, while the LUMO energy undergoes a more dramatic stabilization from -0.62 eV to -2.10 eV [5] [1].

Structural analysis reveals that the tetrabromo substitution introduces significant deviations from planarity in the carbazole ring system [3]. The root mean square deviation for non-hydrogen atoms increases from 0.017 Å in the parent compound to approximately 0.085 Å in the tetrabromo derivative [3]. This structural distortion is accompanied by the introduction of dihedral angles of approximately 12.3° between the carbazole planes, indicating substantial steric interactions between the bulky bromine substituents [3] [6].

Table 1: Theoretical Density Functional Theory Parameters for Carbazole Derivatives

ParameterUnsubstituted Carbazole1,3,6,8-Tetrabromo-9-butyl-9H-carbazoleRelative Change (%)
HOMO Energy (eV)-5.52-5.85+6.0
LUMO Energy (eV)-0.62-2.10+238.7
HOMO-LUMO Gap (eV)4.903.75-23.5
Dipole Moment (Debye)1.152.35+104.3
Molecular Planarity (RMS deviation, Å)0.0170.085+400.0
C-Br Bond Length (Å)N/A1.895N/A
C-N Bond Length (Å)1.3651.372+0.5
Dihedral Angle (°)0.012.3N/A

The bromine substituents exhibit significant influence on the molecular electrostatic potential distribution, creating regions of enhanced electrophilicity adjacent to the halogen atoms [7] [8]. Nuclear magnetic resonance chemical shift calculations demonstrate heavy atom effects, with carbon atoms directly bonded to bromine experiencing downfield shifts of approximately -10 to -30 ppm compared to the unsubstituted positions [8]. These computational predictions align with experimental observations and provide insight into the electronic perturbations induced by halogen substitution [8] [1].

The dipole moment of 1,3,6,8-tetrabromo-9-butyl-9H-carbazole increases substantially to 2.35 Debye, representing a 104% enhancement relative to the parent carbazole [1] [5]. This significant increase reflects the asymmetric charge distribution resulting from the electron-withdrawing bromine substituents and the electron-donating butyl group at the nitrogen position [1].

Molecular Orbital Interactions in Halogenated Carbazoles

The molecular orbital analysis of 1,3,6,8-tetrabromo-9-butyl-9H-carbazole reveals complex interactions between the carbazole π-system and the bromine substituents [1] [4]. The highest occupied molecular orbital maintains its predominant localization on the carbazole core, with 74% contribution from the aromatic framework, while bromine substituents contribute 18% to the HOMO electron density [5] [10].

The lowest unoccupied molecular orbital exhibits enhanced delocalization over the bromine substituents, with 28% contribution from the halogen atoms compared to 65% from the carbazole core [10] [1]. This redistribution of electron density in the LUMO facilitates enhanced electron-accepting capabilities and modifies the reactivity patterns of the molecule [1] [4]. The π-antibonding character of the LUMO is preserved, but the energy level is significantly stabilized through interactions with the bromine σ-orbitals [5] [10].

Table 2: Molecular Orbital Analysis and Electronic Contributions

Molecular OrbitalEnergy (eV)Carbazole Core (%)Bromine Substituents (%)Butyl Chain (%)Character
HOMO-2-6.928884π-bonding
HOMO-1-6.159262π-bonding
HOMO-5.8574188π-bonding
LUMO-2.1065287π*-antibonding
LUMO+1-1.48423523π*-antibonding
LUMO+2-0.95384220σ*-antibonding

The frontier molecular orbital analysis demonstrates that bromine substitution creates a cascade of electronic effects throughout the molecular framework [1] [4]. The HOMO-1 and HOMO-2 orbitals maintain strong carbazole character with minimal bromine participation, indicating that the lower-lying occupied orbitals are less perturbed by halogen substitution [5] [10]. Conversely, the LUMO+1 and LUMO+2 orbitals exhibit increasing bromine character, with contributions of 35% and 42% respectively [10] [1].

The π-conjugation pathway in 1,3,6,8-tetrabromo-9-butyl-9H-carbazole is significantly altered compared to the parent system [2] [1]. Computational analysis reveals that the bromine atoms participate in hyperconjugation interactions with the aromatic π-system, leading to enhanced charge transfer capabilities [7] [1]. The heavy atom effect of bromine also introduces spin-orbit coupling interactions that influence the electronic transitions and intersystem crossing rates [11] [8].

Natural bond orbital analysis indicates that the C-Br bonds exhibit significant ionic character, with bromine atoms carrying partial negative charges of approximately -0.15 to -0.20 e [8] [5]. This charge distribution creates dipolar interactions that influence intermolecular packing and solid-state properties [3] [1]. The butyl substituent at the nitrogen position contributes electron density to the π-system through hyperconjugation, partially counteracting the electron-withdrawing effects of the bromine atoms [5].

Predictive Modeling of Nucleophilic Attack Patterns

Computational modeling of nucleophilic attack patterns for 1,3,6,8-tetrabromo-9-butyl-9H-carbazole reveals position-dependent reactivity that correlates with local electronic properties [12] [13]. Fukui function analysis identifies the 4-position as the most electrophilic site, with a Fukui index for nucleophilic attack (f-) of 0.178, corresponding to the lowest activation energy of 16.9 kcal/mol for nucleophilic substitution reactions [12] [14].

The 2- and 7-positions exhibit high electrophilicity with Fukui indices of 0.145 and 0.142 respectively, and corresponding activation energies of 18.7 and 19.2 kcal/mol [12] [13]. These positions benefit from electronic activation through resonance effects with the nitrogen atom and reduced steric hindrance compared to the brominated positions [12] [14]. The electronic activation at these sites is enhanced by the electron-withdrawing influence of the adjacent bromine substituents [7] [12].

Table 3: Predicted Nucleophilic Attack Patterns for 1,3,6,8-Tetrabromo-9-butyl-9H-carbazole

PositionActivation Energy (kcal/mol)Fukui Index (f-)Local SoftnessElectrophilic Character
1-Position25.30.0890.042Moderate
2-Position18.70.1450.068High
3-Position22.10.1120.053Moderate
4-Position16.90.1780.084Very High
6-Position21.80.1150.054Moderate
7-Position19.20.1420.067High
8-Position24.80.0910.043Moderate
9-Position (N)35.40.0450.021Low

The brominated positions (1, 3, 6, and 8) display moderate electrophilicity with Fukui indices ranging from 0.089 to 0.115 [12] [14]. The activation energies for nucleophilic attack at these positions vary from 21.8 to 25.3 kcal/mol, reflecting the dual influence of electronic activation through the electron-withdrawing bromine atoms and steric deactivation due to the bulky halogen substituents [12] [13]. The 3- and 6-positions show slightly enhanced reactivity compared to the 1- and 8-positions, attributed to reduced steric congestion in the molecular geometry [3] [12].

Local softness calculations correlate strongly with the Fukui function analysis, identifying the 4-position as the most reactive site with a local softness value of 0.084 [14] [12]. The nitrogen position exhibits the lowest reactivity toward nucleophilic attack, with a high activation energy of 35.4 kcal/mol and minimal Fukui index of 0.045, reflecting the electron-rich nature of the nitrogen center [12] [14].

Kinase Inhibition Profiling and Binding Affinity Studies

1,3,6,8-Tetrabromo-9-butyl-9H-carbazole represents a halogenated carbazole derivative that demonstrates significant potential as a protein kinase inhibitor through multiple molecular mechanisms. The compound exhibits a tricyclic aromatic structure that is nearly planar, with the four bromine substituents positioned strategically at the 1, 3, 6, and 8 positions of the carbazole ring system [1]. This structural configuration facilitates optimal binding interactions within the adenosine triphosphate binding sites of various protein kinases.

Research investigations have demonstrated that tetrabromo-substituted carbazole derivatives exhibit exceptionally high selectivity for specific protein kinase families. The most extensively studied analog, 4,5,6,7-tetrabromobenzotriazole, demonstrates remarkable binding affinity to protein kinase Casein Kinase 2 with minimal cross-reactivity among 33 tested protein kinases [2]. The binding mechanism involves the formation of hydrophobic interactions between the bromine atoms and a specialized cavity within the catalytic domain, which is adjacent to but distinct from the adenosine triphosphate binding site [2].

Binding affinity studies reveal that the presence of four bromine substituents significantly enhances inhibitory potency compared to compounds containing fewer halogen atoms. Comparative analysis demonstrates that binding energy values for tetrabromo derivatives reach -9.45 kilojoules per mole, establishing strong protein-ligand interactions [3]. The binding mechanism involves multiple interaction types, including van der Waals forces (-24.66 kilojoules per mole), hydrogen bonding (-1.09 kilojoules per mole), and steric contributions (-80.65 kilojoules per mole) [3].

Table 3.1.1: Binding Affinity Parameters for Halogenated Carbazole Derivatives

CompoundBinding Affinity (kJ/mol)Van der Waals (kJ/mol)Hydrogen Bond (kJ/mol)Steric Energy (kJ/mol)
4,5,6,7-Tetrabromo derivative-9.45-24.66-1.09-80.65
4,5,6,7-Tetrachloro derivative-9.44-23.19-0.93-85.09
5,6-Dibromo derivative-7.91-22.28-1.90-79.97

The molecular mechanism underlying kinase inhibition involves the compound's ability to bind within a hydrophobic pocket that pre-exists in the protein kinase structure [2]. This binding site demonstrates remarkable specificity, as evidenced by the fact that replacement of bromine atoms with smaller chlorine substituents results in reduced inhibitory effectiveness [2]. The binding interaction stabilizes through water-mediated hydrogen bonds between the carbazole nitrogen atom and specific amino acid residues, particularly glutamic acid at position 81 [2].

Kinetic analysis reveals that tetrabromo carbazole derivatives function as mixed-type inhibitors, affecting both adenosine triphosphate binding affinity and enzyme catalytic efficiency [4]. The inhibition mechanism involves binding to enzyme-substrate complexes, forming quaternary complexes that cannot proceed to product formation [4]. This mechanism distinguishes tetrabromo carbazole derivatives from competitive inhibitors that exclusively target the adenosine triphosphate binding site.

Modulation of Cellular Signaling Pathways in Neoplastic Models

The pharmacological activity of 1,3,6,8-tetrabromo-9-butyl-9H-carbazole extends beyond direct kinase inhibition to encompass comprehensive modulation of critical cellular signaling networks involved in cancer progression. The compound demonstrates significant impact on multiple pathways, including the transforming growth factor beta signaling cascade, which represents one of the most pivotal oncogenic pathways in advanced malignancies [5].

Experimental evidence indicates that tetrabromo carbazole derivatives effectively inhibit the transforming growth factor beta signaling pathway through direct interference with receptor kinase activity [5]. This inhibition results in reduced cancer cell proliferation and migration capabilities in various tumor models, including lung and breast cancer xenografts [5]. The mechanism involves binding to the catalytic domain of transforming growth factor beta receptor kinases, preventing autophosphorylation and subsequent downstream signaling activation.

Investigation of the phosphatidylinositol 3-kinase/protein kinase B/mechanistic target of rapamycin pathway reveals that carbazole derivatives significantly modulate this critical survival and proliferation network [6]. The compound interferes with phosphatidylinositol 3-kinase catalytic activity, leading to reduced protein kinase B phosphorylation and decreased mechanistic target of rapamycin complex 1 activation [6]. This pathway modulation results in enhanced apoptotic sensitivity and reduced cellular survival signals in neoplastic models.

The compound demonstrates notable effects on angiogenesis-related signaling through modulation of the hypoxia-inducible factor 1 alpha/vascular endothelial growth factor pathway [7]. Research findings indicate that 1,3,6,8-tetrabromo-9H-carbazole induces angiogenesis through this pathway, suggesting complex biological effects that require careful consideration in therapeutic applications [7]. The mechanism involves stabilization of hypoxia-inducible factor 1 alpha and subsequent upregulation of vascular endothelial growth factor expression.

Table 3.2.1: Cellular Signaling Pathway Modulation by Tetrabromo Carbazole Derivatives

Signaling PathwayEffectIC50 Value (μM)Cell LineReference
Transforming Growth Factor BetaInhibition8.4Lung cancer [5]
Phosphatidylinositol 3-kinase/Protein Kinase BInhibition12.3Breast cancer [6]
Cyclooxygenase-2/Prostaglandin E2Suppression15.6Monocytes [8]
Nuclear Factor Kappa BModulation7.8Cancer cells [8]

Mitogen-activated protein kinase pathway analysis reveals that carbazole derivatives effectively inhibit extracellular signal-regulated kinase phosphorylation through multiple mechanisms [9]. The compounds function as allosteric mitogen-activated protein kinase kinase inhibitors, binding to sites distinct from the adenosine triphosphate binding pocket [9]. This allosteric inhibition provides enhanced selectivity and reduced off-target effects compared to traditional competitive inhibitors.

The compound's effects on cell cycle regulation involve modulation of cyclin-dependent kinase activity and associated regulatory proteins [10]. Tetrabromo carbazole derivatives demonstrate potent inhibition of cyclin-dependent kinase 1/cyclin B complexes with half-maximal inhibitory concentration values in the low micromolar range [10]. The binding mechanism involves interactions with lysine 130, threonine 14, and aspartic acid 146 residues within the adenosine triphosphate binding cleft [10].

Apoptotic pathway activation represents a critical mechanism through which tetrabromo carbazole derivatives exert their anticancer effects [11]. The compounds induce p53-mediated apoptosis through multiple mechanisms, including reduced expression of anti-apoptotic proteins such as B-cell lymphoma 2 and heat shock protein 70 [11]. This results in increased reactive oxygen species production, deoxyribonucleic acid damage, and activation of caspase-dependent apoptotic machinery [11].

XLogP3

7.3

Exact Mass

538.77405 g/mol

Monoisotopic Mass

534.77815 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-11-2024

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